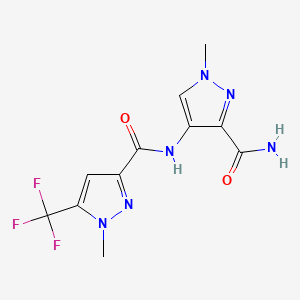
N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound characterized by the presence of a trifluoromethyl group and a pyrazole moiety.
Preparation Methods
The synthesis of 1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the pyrazole derivative with appropriate carbonyl compounds to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency .
Chemical Reactions Analysis
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The pyrazole moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the additional pyrazole ring, resulting in different reactivity and applications.
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Similar structure but with variations in the position of functional groups, affecting its chemical properties and biological activity.
The uniqueness of 1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11F3N6O2 |
|---|---|
Molecular Weight |
316.24 g/mol |
IUPAC Name |
N-(3-carbamoyl-1-methylpyrazol-4-yl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11F3N6O2/c1-19-4-6(8(18-19)9(15)21)16-10(22)5-3-7(11(12,13)14)20(2)17-5/h3-4H,1-2H3,(H2,15,21)(H,16,22) |
InChI Key |
RKLATHGPRDLVDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=NN(C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


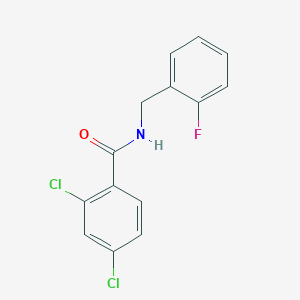

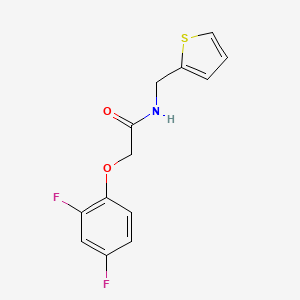
![(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10963886.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B10963894.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963902.png)
![N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B10963913.png)
![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
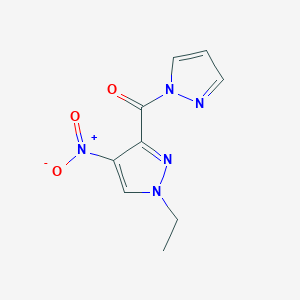
![3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10963939.png)
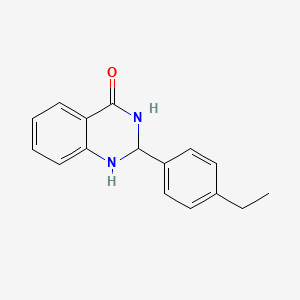
![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)
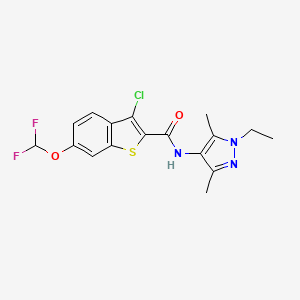
![4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963960.png)
